molecular formula C6H5BrClN3 B2562691 6-Bromoimidazo[1,2-a]pyrazine;hydrochloride CAS No. 2470441-27-9

6-Bromoimidazo[1,2-a]pyrazine;hydrochloride

Cat. No. B2562691
CAS RN: 2470441-27-9
M. Wt: 234.48
InChI Key: MASFZFIUOFUNJR-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyrazine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains both nitrogen and bromine atoms. It has been synthesized using different methods, and its mechanism of action and physiological effects have been studied to understand its potential applications.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Derivatives Synthesis for Therapeutic Properties : 6-Bromoimidazo[1,2-a]pyrazine hydrochloride serves as a precursor in the synthesis of various imidazo[1,2-a]pyrazine derivatives. These derivatives have shown promise in vitro for uterine-relaxing, antibronchospastic activities, and cardiac-stimulating properties. Notably, certain derivatives demonstrated positive chronotropic and inotropic effects, hinting at potential phosphodiesterase-inhibiting properties, which could be valuable in developing treatments for cardiovascular diseases (Sablayrolles et al., 1984).

  • Antimicrobial and Anti-inflammatory Activities : Research has led to the synthesis of novel heterocyclic compounds incorporating 6-Bromoimidazo[1,2-a]pyrazine, showing significant antibacterial activities. These efforts aim to create new antibacterial agents suitable for combating resistant strains of bacteria (Azab et al., 2013). Additionally, compounds derived from 6-Bromoimidazo[1,2-a]pyrazine have demonstrated potent anti-inflammatory activities, which could lead to new treatments for inflammatory disorders (Abignente et al., 1992).

  • Anticancer Potentials : The compound has also been used to create derivatives that exhibited promising antiproliferative effects against various cancer cell lines, suggesting its utility in developing novel anticancer agents. These derivatives have been evaluated for their efficacy against liver carcinoma cancer cell lines, showing potential for further investigation in cancer therapy (Gomha et al., 2015).

Molecular Docking and Drug Design

  • Molecular Docking Studies : Beyond synthesis, 6-Bromoimidazo[1,2-a]pyrazine derivatives have been subjected to molecular docking studies to evaluate their binding affinities towards various biological targets. Such studies are crucial for understanding the molecular basis of their biological activities and for guiding the design of more potent and selective therapeutic agents (Sivaramakarthikeyan et al., 2020).

properties

IUPAC Name

6-bromoimidazo[1,2-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3.ClH/c7-5-4-10-2-1-8-6(10)3-9-5;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASFZFIUOFUNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=CC2=N1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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